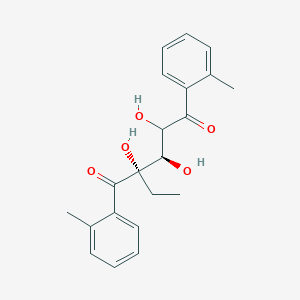![molecular formula C11H13FO3 B1437829 1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one CAS No. 1019625-48-9](/img/structure/B1437829.png)
1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one
Overview
Description
“1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one” is a chemical compound with the CAS Number: 1019625-48-9 . It has a molecular weight of 212.22 . The IUPAC name for this compound is 1-[2-fluoro-6-(2-methoxyethoxy)phenyl]ethanone . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one” is 1S/C11H13FO3/c1-8(13)11-9(12)4-3-5-10(11)15-7-6-14-2/h3-5H,6-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one” is a liquid at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with similar structural motifs involves the synthesis and crystal structure analysis of complex molecules. For example, Xu Liang et al. (2009) synthesized a compound through a process involving the treatment of a specific triazole with sodium methoxide, contributing to the understanding of molecular structures through X-ray crystallography Xu Liang.
Material Science and Liquid Crystals
Studies by D. Ojha and V. Pisipati (2003) analyzed the molecular ordering of nematic and smectic mesogens, employing computational methods to assess their translatory and orientational motions. This research is relevant for understanding the properties of materials with potential applications in displays and sensors D. Ojha, V. Pisipati.
Chemical Synthesis and Fluorination Techniques
The development of novel fluorination techniques and the synthesis of fluorinated compounds have significant implications for medicinal chemistry and material science. For instance, Stavber, Sotler-Pecan, and Zupan (1994) explored the effects of alkene and alcohol structure on the stereochemistry and rate of fluoroalkoxylation, demonstrating the versatility of fluorination reactions in organic synthesis S. Stavber, Tjaša Sotler-Pecan, M. Zupan.
Antiviral and Medicinal Applications
Fluorinated compounds often exhibit potent biological activities, including antiviral properties. Research by Wei Chen et al. (1998) on the synthesis of fluorinated acyclic nucleoside phosphonates highlights the potential of such compounds in the development of antiviral drugs Wei Chen, M. Flavin, R. Filler, Ze-Qi Xu.
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H227, H302, H315, H319, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
properties
IUPAC Name |
1-[2-fluoro-6-(2-methoxyethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-8(13)11-9(12)4-3-5-10(11)15-7-6-14-2/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRCBBQWTRWQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1F)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Fluoro-6-(2-methoxyethoxy)phenyl]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



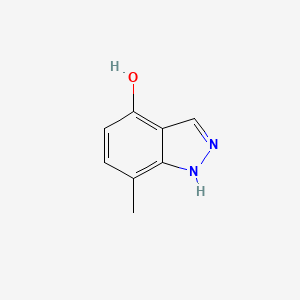
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1437747.png)
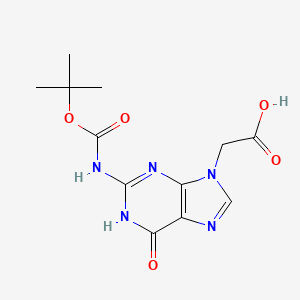
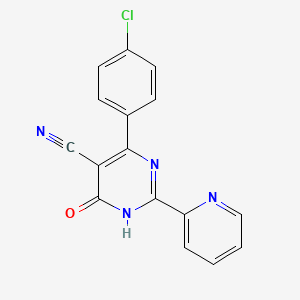
![[(2,6-Dimethylphenyl)(2-sulfoacetyl)amino]acetic acid sodium salt](/img/structure/B1437754.png)
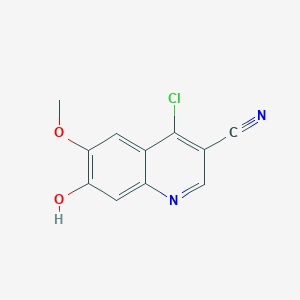
![ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B1437756.png)
![[2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl]methanol](/img/structure/B1437757.png)
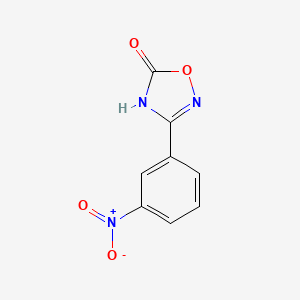
![5,10,15,20-Tetrakis{2,3,5,6-tetrafluoro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-henicosafluorododecyl)sulfanyl]phenyl}porphyrin](/img/structure/B1437761.png)
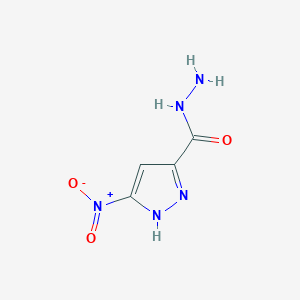
![3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B1437764.png)
![6-mercapto-1-(2-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1437765.png)
